Mass Spectrometric Differentiation: Distinct MRM Transition vs. Unlabeled Riluzole
Riluzole-13C,15N2 provides a clear, quantifiable mass shift from the unlabeled analyte riluzole, enabling unambiguous detection and quantification in LC-MS/MS multiple reaction monitoring (MRM) mode. In a validated bioanalytical method, the [M+H]+ precursor-to-product ion transition for unlabeled riluzole is m/z 235.0 → 165.9, while the corresponding transition for Riluzole-13C,15N2 internal standard is m/z 238.1 → 169.0 [1]. This represents a +3.1 Da mass shift, sufficient to prevent spectral overlap and ensure selective monitoring of both compounds.
| Evidence Dimension | Mass-to-charge ratio (m/z) of [M+H]+ precursor → product ion in MRM |
|---|---|
| Target Compound Data | m/z 238.1 → 169.0 |
| Comparator Or Baseline | Unlabeled Riluzole: m/z 235.0 → 165.9 |
| Quantified Difference | +3.1 Da (mass shift) |
| Conditions | LC-ESI-MS/MS, positive ion mode, multiple reaction monitoring (MRM) as described in bioequivalence study validation |
Why This Matters
This distinct mass shift is the foundational requirement for using the compound as an isotope-dilution internal standard, ensuring selective, interference-free quantification.
- [1] Chandu, B. R., et al. (2010). Quantitative estimation of riluzole in human plasma by LC-ESI-MS/MS and its application to a bioequivalence study. Analytical and Bioanalytical Chemistry, 398(3), 1367-1374. View Source
